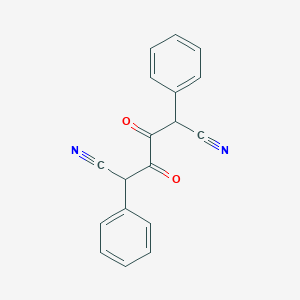

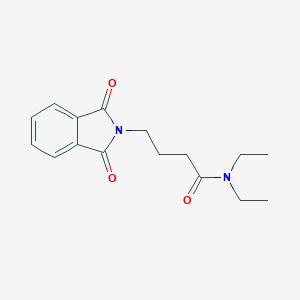

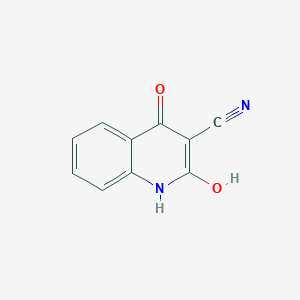

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Overview

Description

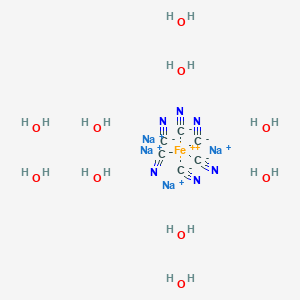

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H6N2O2 and its molecular weight is 186.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proton Transfer Reactions in Spectroscopy : Alghanmi, Mekheimer, and Habeeb (2012) studied proton transfer reactions between 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile and various amines, proposing a spectro-photometric method for its determination based on these reactions (Alghanmi, Mekheimer, & Habeeb, 2012).

Chemical Synthesis and Structure : Ukrainets, Sidorenko, Gorokhova, and Slobodzyan (2007) explored the reaction of this compound with active methylene compounds, leading to the formation of various derivatives (Ukrainets, Sidorenko, Gorokhova, & Slobodzyan, 2007).

Synthesis and Structural Analysis : Ukrainets, Red’kin, Sidorenko, and Turov (2009) conducted a three-component condensation study, confirming the structure of the resulting compounds through X-ray analysis (Ukrainets, Red’kin, Sidorenko, & Turov, 2009).

Corrosion Inhibition for Iron : Erdoğan, Safi, Kaya, Işın, Guo, and Kaya (2017) investigated the corrosion inhibition properties of novel quinoline derivatives, including variants of this compound, on iron using computational methods (Erdoğan et al., 2017).

Green Corrosion Inhibitors : Singh, Srivastava, and Quraishi (2016) analyzed the corrosion mitigation effects of quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium, using various analytical techniques (Singh, Srivastava, & Quraishi, 2016).

Hydrolysis of Nitrile Moiety : Basafa, Davoodnia, Beyramabadi, and Pordel (2021) studied the hydrolysis of the nitrile moiety in a similar compound, using Density Functional Theory (DFT) calculations for analysis (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021).

Optoelectronic Properties : Irfan, Al‐Sehemi, Chaudhry, Muhammad, and Jin (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including variants of this compound (Irfan et al., 2020).

Future Directions

Mechanism of Action

Target of Action

Derivatives of 4-hydroxyquinoline-3-carboxylic acid, a similar compound, are known to inhibit dna gyrase and prevent duplication of bacterial dna .

Mode of Action

The compound acts as a heterocyclic enol containing a Michael acceptor. It participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This process leads readily and efficiently to heterocyclic enamines .

Biochemical Pathways

The compound is involved in multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs). These reactions are characterized by their intrinsic atom efficiency, synthetic potential, reliable performance, convergent nature, and creation of molecular diversity . The compound interacts with nucleophiles and electrophiles in the parallel atom as the α-adduct .

Pharmacokinetics

The compound’s esters show unusually high reactivity towards n-nucleophiles but are extremely stable to the action of alkali metal hydroxides due to the formation of inert salts at the 4-oh group .

Result of Action

The compound’s action results in the synthesis of diverse ethyl 4- ((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives . These derivatives are biologically active structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .

Action Environment

The compound’s action is influenced by the principles of green chemistry, which guide us to ideal synthesis. An ideal synthesis leads to the desired product with the highest efficiency in the least number of steps and the reagents used in it are at an environmentally acceptable level .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile has been found to interact with a variety of enzymes and proteins . These interactions are believed to be responsible for its biological properties.

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)12-10(7)14/h1-4H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRUFISVDCIBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715930 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15000-43-8 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.